A-1331852
Overview
Description
A-1331852 is an orally available BCL-XL selective inhibitor with a Ki of less than 10 pM . It is a highly potent, orally bioavailable inhibitor of BCL-XL, blocking a protein-protein interaction resulting in tumor cell apoptosis .
Synthesis Analysis
The synthesis of A-1331852 involved re-engineering a previously reported BCL-XL inhibitor, A-1155463, using structure-based drug design .Molecular Structure Analysis
The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .Chemical Reactions Analysis
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent Molt-4 cells .Physical And Chemical Properties Analysis
The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .Scientific Research Applications
A-1331852 is a first-in-class orally active BCL-XL inhibitor that selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . This molecule was generated by re-engineering the previously reported BCL-XL inhibitor A-1155463 using structure-based drug design . A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology, while also representing an attractive entry into a drug discovery program .
In terms of its application, A-1331852 has been found to inhibit Bcl-xL-dependent Molt 4 acute lymphoblastic leukemia cell growth in vitro (EC 50 = 6 nM) . It has also been reported to enhance the antitumor effects of Docetaxel and Venetoclax in xenograft models of breast and lung cancer .
-
Breast and Lung Cancer Treatment
- A-1331852 has been found to enhance the antitumor effects of Docetaxel and Venetoclax in xenograft models of breast and lung cancer .
- The method of application involves using A-1331852 in combination with Docetaxel and Venetoclax, which are both well-known cancer drugs .
- The results show that this combination can have a significant antitumor effect .
-
Clearing Senescent Biliary Epithelial Cells (BECs)
-
Treatment of EBV-associated T- and Natural Killer Cell Lymphoma
-
Exploring BCL-2 Family Protein Biology
- A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
- The method of application involves using A-1331852 in various experimental setups to study the biology of BCL-2 family proteins .
- The results from these studies can provide valuable insights into the roles and functions of BCL-2 family proteins .
-
Drug Discovery Program
-
Treatment of Blood Cancers
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.